molecular formula C20H15ClN2O4 B2861724 N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941930-71-8

N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2861724
CAS No.: 941930-71-8
M. Wt: 382.8
InChI Key: VVNSWFKDABGXNF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide: is a complex organic compound with a unique structure that combines a benzodioxole ring, a chlorophenyl group, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c21-16-4-2-1-3-13(16)10-23-11-14(5-8-19(23)24)20(25)22-15-6-7-17-18(9-15)27-12-26-17/h1-9,11H,10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNSWFKDABGXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic pathway for this compound divides the structure into three key fragments:

  • 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid : Serves as the central heterocyclic scaffold.
  • 2H-1,3-Benzodioxol-5-amine : Provides the aromatic amine for carboxamide formation.
  • Coupling strategy : Links the carboxylic acid and amine fragments.

Critical considerations include:

  • Stability of the dihydropyridine ring : The 6-oxo-1,6-dihydropyridine (2-pyridone) is prone to oxidation, necessitating mild reaction conditions.
  • Regioselectivity in alkylation : Introducing the 2-chlorobenzyl group at position 1 requires precise control to avoid polyalkylation.
  • Amide bond formation : The electron-deficient nature of the pyridone ring may necessitate activated coupling reagents.

Synthesis of 1-[(2-Chlorophenyl)methyl]-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Cyclocondensation to Form the Pyridone Core

The 6-oxo-1,6-dihydropyridine ring is constructed via a modified Hantzsch synthesis or cyclocondensation of β-keto esters with ammonium acetate. For example, ethyl 3-oxopent-4-enoate reacts with ammonium acetate in refluxing ethanol to yield ethyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which is subsequently oxidized to the aromatic pyridone. Adjustments include substituting β-keto esters with pre-functionalized intermediates to introduce the carboxylic acid group at position 3.

Alkylation at Position 1

The 2-chlorobenzyl group is introduced via nucleophilic alkylation. Using 2-chlorobenzyl bromide and a base such as potassium carbonate in dimethylformamide (DMF), the pyridone undergoes alkylation at the nitrogen atom (position 1). Reaction monitoring via thin-layer chromatography (TLC) is critical to prevent dialkylation. The product, 1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid , is isolated by acidification and recrystallization from ethanol/water (yield: 65–72%).

Analytical Validation
  • IR : Strong absorption at 1,720 cm⁻¹ (C=O stretch of carboxylic acid).
  • ¹H NMR (DMSO-d6) : δ 7.45–7.32 (m, 4H, Ar–H), 6.25 (s, 1H, pyridone H-4), 5.12 (s, 2H, N–CH₂–Ar), 3.89 (s, 2H, CH₂–CO₂H).

Preparation of 2H-1,3-Benzodioxol-5-Amine

Reduction of Nitro Precursors

2H-1,3-Benzodioxol-5-amine is synthesized via catalytic hydrogenation of 5-nitro-1,3-benzodioxole. Using palladium on carbon (10% Pd/C) in methanol under hydrogen gas (1 atm), the nitro group is reduced to an amine (yield: 85–90%). Alternative methods employ iron powder in acidic media, though catalytic hydrogenation is preferred for scalability and purity.

Analytical Validation
  • ¹H NMR (CDCl₃) : δ 6.68 (d, J = 8.1 Hz, 1H, Ar–H), 6.52 (s, 1H, Ar–H), 6.43 (d, J = 8.1 Hz, 1H, Ar–H), 5.94 (s, 2H, O–CH₂–O), 3.45 (br s, 2H, NH₂).

Amide Coupling: Synthesis of the Target Compound

Activation of the Carboxylic Acid

The carboxylic acid is activated using N,N′-carbonyldiimidazole (CDI) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt). In a representative procedure:

  • 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 equiv) is dissolved in tetrahydrofuran (THF).
  • CDI (1.2 equiv) is added, and the mixture is stirred at room temperature for 2 hours to form the acyl imidazole intermediate.
  • 2H-1,3-Benzodioxol-5-amine (1.1 equiv) is added, and stirring continues for 12–18 hours.

Workup and Purification

The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) yields the target compound as a white solid (yield: 58–65%).

Analytical Validation
  • IR : 1,654 cm⁻¹ (amide C=O), 1,505 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 7.48–7.30 (m, 4H, Ar–H), 6.94 (d, J = 8.0 Hz, 1H, benzodioxole H-6), 6.82 (s, 1H, benzodioxole H-4), 6.75 (d, J = 8.0 Hz, 1H, benzodioxole H-7), 6.28 (s, 1H, pyridone H-4), 5.98 (s, 2H, O–CH₂–O), 5.10 (s, 2H, N–CH₂–Ar).
  • LC-MS (ESI) : m/z 427.1 [M+H]⁺ (calculated for C₂₁H₁₆ClN₂O₄: 427.08).

Alternative Synthetic Routes and Optimization

One-Pot Alkylation-Coupling Approach

To minimize intermediate isolation, a one-pot procedure combines pyridone alkylation and amide coupling. After alkylation, the reaction mixture is treated directly with EDCI and HOBt, followed by addition of the amine. This reduces purification steps but requires precise stoichiometry to avoid side reactions.

Green Chemistry Modifications

Microwave-assisted synthesis reduces reaction times for cyclocondensation (30 minutes vs. 12 hours). Aqueous workup and solvent-free recrystallization (using ethanol/water) align with green chemistry principles.

Challenges and Troubleshooting

  • Low Coupling Yields : Impurities in the carboxylic acid or amine precursors reduce efficiency. Pre-purification via recrystallization or column chromatography is advised.
  • Pyridone Oxidation : Performing reactions under nitrogen atmosphere prevents undesired oxidation to pyridine derivatives.
  • Benzodioxole Ring Stability : Strong acids or bases may cleave the methylenedioxy group. Neutral pH conditions are maintained during coupling.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic steps like alkylation.
  • Crystallization Optimization : Gradient cooling improves yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyridine carboxamide moiety, potentially forming alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Chemical Sensors: The compound can be used in the development of sensors for detecting specific analytes in environmental and industrial settings.

    Organic Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it can interact with DNA, affecting gene expression and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzodioxole moiety and a chlorophenyl group, which are known to influence various biological pathways. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C17H15ClN2O4\text{C}_{17}\text{H}_{15}\text{ClN}_2\text{O}_4

Key Properties

PropertyValue
Molecular Weight362.76 g/mol
LogP5.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds10

Research indicates that this compound interacts with various biological targets:

1. Enzyme Inhibition:

  • The compound has shown potential in inhibiting enzymes such as α-amylase, which is crucial in carbohydrate metabolism. In vitro studies reported an IC50 value of approximately 0.68μM0.68\,\mu M against α-amylase, suggesting significant antidiabetic properties .

2. Anticancer Activity:

  • Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, compounds similar in structure demonstrated effective inhibition against breast cancer cells with IC50 values ranging from 26μM26\,\mu M to 65μM65\,\mu M .

3. Neuroprotective Effects:

  • Compounds derived from similar structures have been noted for their ability to protect neuroblastoma cells from calcium overload and oxidative stress, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Case Study 1: Antidiabetic Potential
In a study assessing the antidiabetic properties of benzodioxole derivatives, this compound exhibited significant inhibition of α-amylase and showed minimal cytotoxicity in normal cell lines (IC50 > 150 µM). This suggests a favorable safety profile for further development as an antidiabetic agent .

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of structurally related compounds demonstrated that derivatives with similar functional groups showed promising results against multiple cancer cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions starting with commercially available precursors like substituted benzodioxoles and chlorobenzyl halides. Key steps include:

  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyridinecarboxamide core to the benzodioxole moiety .

  • N-alkylation : Introducing the 2-chlorobenzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

  • Oxidation : Controlled oxidation of dihydropyridine to pyridine derivatives using mild oxidizing agents like MnO₂ to preserve sensitive functional groups .

    • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied. For example, TLC and HPLC monitoring can identify incomplete coupling steps, requiring adjustments in stoichiometry or activation time .
    Step Reagents/Conditions Yield Range Critical Parameters
    Amide couplingEDC, HOBt, DCM, RT, 12h60-75%pH control, anhydrous conditions
    N-alkylationK₂CO₃, DMF, 80°C, 6h50-65%Base strength, solvent polarity
    OxidationMnO₂, CHCl₃, reflux, 3h70-85%Oxidant selectivity, temperature

Q. How can the molecular structure be confirmed using spectroscopic methods?

  • 1H/13C NMR : Key signals include:

  • Benzodioxole protons : Doublets at δ 6.7–7.1 ppm (aromatic H) and a singlet for the methylenedioxy group (δ 5.9–6.1 ppm) .
  • Dihydropyridine ring : Distinctive ABX coupling patterns for the 1,6-dihydropyridine protons (δ 4.2–5.3 ppm) .
    • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) confirm functional group integrity .
    • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of the chlorobenzyl group (Δm/z ~125) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Case Study : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase vs. α-glucosidase) may arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or target binding .

  • Structural flexibility : The dihydropyridine ring’s redox sensitivity may lead to degradation under prolonged incubation, skewing results .

    • Resolution Strategies :
  • Parallel assays : Conduct identical tests under controlled conditions (e.g., inert atmosphere for oxidation-prone steps) .

  • SAR analysis : Compare analogs with modified substituents (e.g., replacing 2-chlorobenzyl with 3-fluorobenzyl) to isolate structure-activity trends .

    Modification Enzyme IC₅₀ (μM) Notes
    2-Chlorobenzyl (original)12.3 ± 1.5 (AChE)Baseline activity
    3-Fluorobenzyl8.9 ± 0.9 (AChE)Enhanced electron-withdrawing effect
    4-Methylbenzyl>50 (AChE)Steric hindrance reduces binding

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase). Key findings:

  • The chlorobenzyl group occupies a hydrophobic pocket, while the benzodioxole moiety forms π-π stacking with aromatic residues .
    • MD Simulations : Assess binding stability over 100 ns trajectories. For this compound, RMSD analysis shows stable binding (<2 Å deviation) after 20 ns, suggesting strong target engagement .
    • QM/MM Calculations : Evaluate redox properties of the dihydropyridine core, predicting susceptibility to enzymatic oxidation .

Methodological Considerations

  • Experimental Design : Apply factorial design (e.g., Box-Behnken) to optimize synthesis and bioassay conditions, reducing trial-and-error approaches .
  • Data Validation : Cross-validate spectroscopic and computational results with X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., NOESY for spatial confirmation) .

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